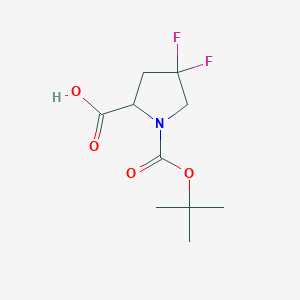

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid

Description

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid (CAS 1000313-01-8) is a fluorinated pyrrolidine derivative with a molecular formula of C₁₀H₁₅F₂NO₄ and a molecular weight of 251.23 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group, commonly used in peptide synthesis to shield amine functionalities during reactions. The 4,4-difluoro substitution on the pyrrolidine ring introduces significant conformational rigidity and electron-withdrawing effects, enhancing metabolic stability in pharmaceutical applications. It is stored under dry conditions at 2–8°C and exhibits hazards related to skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . Commercial batches are available at 97% purity from suppliers like PharmaBlock and Combi-Blocks .

Properties

IUPAC Name |

4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-10(11,12)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMZYKCXBXPVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000313-01-8 | |

| Record name | 1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid typically involves the reaction of 4,4-difluoropyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid undergoes several types of chemical reactions:

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the presence of the Boc group can influence the reactivity of the pyrrolidine ring in such reactions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₅F₂NO₄

- Molecular Weight : 251.23 g/mol

- CAS Number : 1000313-01-8

- IUPAC Name : 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid

The compound features a pyrrolidine ring substituted with two fluorine atoms and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents.

Scientific Research Applications

-

Peptide Synthesis :

- Boc-4,4-difluoro-proline is widely used as a building block in peptide synthesis due to its ability to introduce fluorinated amino acids into peptides. The fluorine atoms can enhance the biological activity and stability of peptides by influencing their conformational properties.

-

Drug Development :

- The compound has been investigated for its potential use in developing drugs targeting specific receptors or pathways. Its unique structure allows for modifications that can lead to enhanced potency and selectivity.

-

Biological Studies :

- Research has shown that incorporating difluorinated amino acids into peptides can affect their interaction with biological targets, leading to insights into protein folding and function.

Case Study 1: Fluorinated Peptide Analogs

A study explored the incorporation of Boc-4,4-difluoro-proline into peptide analogs aimed at enhancing binding affinity to G-protein coupled receptors (GPCRs). The results indicated that peptides containing this fluorinated amino acid exhibited improved pharmacological profiles compared to their non-fluorinated counterparts.

Case Study 2: Antiviral Drug Development

Research focused on synthesizing antiviral agents using Boc-4,4-difluoro-proline as a key intermediate. The synthesized compounds demonstrated significant antiviral activity against specific viral strains, showcasing the utility of this compound in drug discovery.

Data Tables

| Step | Yield (%) |

|---|---|

| Pyrrolidine Formation | 85 |

| Fluorination | 75 |

| Boc Protection | 90 |

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the amine is released, allowing it to react with other functional groups . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid (CAS 1255663-95-6)

- Structure : Piperidine (6-membered ring) vs. pyrrolidine (5-membered).

- Properties : Larger ring size reduces ring strain but alters conformational flexibility. Piperidine derivatives often exhibit different pharmacokinetic profiles due to increased hydrophobicity.

- Applications : Used in protease inhibitor design, where a 6-membered ring better mimics peptide backbones .

(R)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid (CAS 1408002-85-6)

(2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid (CAS 681128-50-7)

- Structure: Monofluoro substitution at position 3.

- Properties: Molecular weight 233.24 g/mol (C₁₀H₁₆FNO₄). Reduced electronegativity compared to difluoro analogues, leading to weaker hydrogen-bonding capacity.

- Applications : Intermediate for fluorinated proline analogues in peptide synthesis .

Functional and Application Differences

- Conformational Effects : The 4,4-difluoro substitution in the target compound locks the pyrrolidine ring in a twisted conformation , favoring interactions with flat aromatic drug targets (e.g., kinase inhibitors) . Piperidine analogues offer greater flexibility for targeting deep hydrophobic pockets.

- Metabolic Stability: Difluoro groups reduce oxidative metabolism, extending half-life compared to monofluoro or non-fluorinated compounds .

- Stereochemical Impact : The (S)-enantiomer (CAS 203866-15-3) is a key intermediate in peptidomimetics , while the (R)-methyl derivative (CAS 1408002-85-6) is tailored for asymmetric catalysis studies .

Research and Commercial Relevance

The target compound is widely used in drug discovery for its balance of rigidity and synthetic accessibility. Suppliers like BLD Pharm and Combi-Blocks offer gram-to-kilogram quantities, reflecting demand in medicinal chemistry . In contrast, monofluoro and piperidine derivatives serve niche roles, such as probing fluorination effects on bioactivity .

Biological Activity

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid, commonly referred to as Boc-4,4-difluoro-proline, is a significant compound in organic chemistry and medicinal research. This compound is characterized by its unique molecular structure, which includes a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms on the pyrrolidine ring. Its molecular formula is , with a molecular weight of 251.23 g/mol. This article will delve into the biological activity of this compound, exploring its potential applications and relevant research findings.

Molecular Structure

The molecular structure of 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 251.23 g/mol |

| CAS Number | 1000313-01-8 |

| Appearance | White solid |

| Solubility | Soluble in DMSO |

The biological activity of 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid primarily stems from its role as a building block in the synthesis of various bioactive compounds. Its structural features allow it to interact with biological systems effectively, particularly in the context of protein degradation and enzyme inhibition.

Applications in Research

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid has been utilized in various studies focusing on:

- Protein Degradation : It serves as a precursor for developing compounds that can selectively degrade target proteins, which is crucial in therapeutic applications for diseases such as cancer.

- Enzyme Inhibition : The compound's ability to mimic natural substrates makes it a candidate for designing enzyme inhibitors that can modulate metabolic pathways.

Case Studies

- Protein Degradation Studies : Research has shown that derivatives of 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid can effectively target specific proteins for degradation in cellular models. These studies highlight the compound's potential in targeted cancer therapies where selective protein degradation is desirable.

- Inhibition of Enzymatic Activity : A study published in a peer-reviewed journal demonstrated that certain derivatives exhibited significant inhibitory effects on specific enzymes involved in metabolic disorders. The fluorine atoms enhance the binding affinity of these compounds to the active sites of enzymes.

Research Findings

Recent studies have highlighted important findings regarding the biological activity of this compound:

- In vitro Studies : Various in vitro assays have demonstrated that Boc-4,4-difluoro-proline derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for these compounds when administered in animal models.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Protein Degradation | Effective targeting of specific proteins |

| Enzyme Inhibition | Significant inhibitory effects on metabolic enzymes |

| Cytotoxicity | Induced cell death in cancer cell lines |

| Pharmacokinetics | Favorable absorption and distribution |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid?

- Methodology : The synthesis typically starts with a pyrrolidine scaffold. L-proline derivatives are often used as precursors. Key steps include:

- Fluorination : Introducing difluoro groups at the 4-position via electrophilic fluorination reagents (e.g., Selectfluor®) under anhydrous conditions .

- Boc Protection : Reacting the amine group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to install the tert-butoxycarbonyl group .

- Carboxylic Acid Activation : Hydrolysis of esters (e.g., methyl or ethyl esters) using LiOH or NaOH to yield the free carboxylic acid .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product .

Q. How can researchers characterize the stereochemical purity of this compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak® column with a mobile phase of hexane/isopropanol (95:5) to resolve enantiomers .

- NMR Spectroscopy : Compare coupling constants (e.g., ) in H-NMR to confirm diastereomeric ratios .

- X-ray Crystallography : For definitive stereochemical assignment, single-crystal X-ray diffraction (e.g., R-factor < 0.05) provides unambiguous structural confirmation .

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodology :

- Peptide Synthesis : The Boc group protects the pyrrolidine nitrogen during solid-phase peptide synthesis (SPPS), enabling selective deprotection with trifluoroacetic acid (TFA) .

- Prodrug Design : The carboxylic acid moiety can be esterified to improve bioavailability in preclinical studies .

Advanced Research Questions

Q. How do the 4,4-difluoro substituents influence the compound’s conformational stability and reactivity?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict the puckering of the pyrrolidine ring and electron-withdrawing effects of fluorine .

- Kinetic Studies : Monitor fluorination reactions using F-NMR to assess regioselectivity and reaction rates under varying temperatures .

- Key Finding : The 4,4-difluoro groups increase ring rigidity, which may enhance binding affinity in enzyme inhibition assays .

Q. What strategies optimize the removal of the Boc group in complex reaction mixtures?

- Methodology :

- Acid Selection : Compare deprotection efficiency using TFA (2 h, 0°C) vs. HCl/dioxane (6 h, RT) via LC-MS monitoring .

- Solvent Optimization : Use dichloromethane (DCM) instead of THF to minimize side reactions with acid-sensitive functional groups .

Q. How can researchers resolve contradictions in reported reaction yields for fluorinated pyrrolidine derivatives?

- Methodology :

- Byproduct Analysis : Use High-Resolution Mass Spectrometry (HRMS) to identify intermediates (e.g., over-fluorinated species) that reduce yields .

- Reaction Monitoring : In situ IR spectroscopy tracks fluorination progress to optimize reagent stoichiometry and reaction time .

Q. What are the best practices for handling this compound’s toxicity and reactivity?

- Methodology :

- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection (GHS Category 2A/2B). Neutralize waste with 5% NaHCO₃ before disposal .

- Storage : Store at 2–8°C under nitrogen to prevent Boc group hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.